molecular formula C11H15F2NO2 B7892915 3-(Difluoromethyl)-4-(3-methoxypropoxy)aniline

3-(Difluoromethyl)-4-(3-methoxypropoxy)aniline

Cat. No.: B7892915
M. Wt: 231.24 g/mol
InChI Key: MUSDKDLFVRJLOL-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-(3-methoxypropoxy)aniline is an organic compound that features a difluoromethyl group and a methoxypropoxy group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4-(3-methoxypropoxy)aniline typically involves multiple steps, starting from commercially available precursorsThese reactions can be carried out using nucleophilic, electrophilic, or free radical difluoromethylation reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-(3-methoxypropoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group or reduce other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

3-(Difluoromethyl)-4-(3-methoxypropoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-(3-methoxypropoxy)aniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The methoxypropoxy group may contribute to the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)-4-(3-methoxypropoxy)aniline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-(3-Methoxypropoxy)aniline: Lacks the difluoromethyl group, which may result in different chemical and biological properties.

Uniqueness

3-(Difluoromethyl)-4-(3-methoxypropoxy)aniline is unique due to the presence of both the difluoromethyl and methoxypropoxy groups. These functional groups confer distinct chemical reactivity and biological activity, making the compound valuable for various applications .

Properties

IUPAC Name

3-(difluoromethyl)-4-(3-methoxypropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO2/c1-15-5-2-6-16-10-4-3-8(14)7-9(10)11(12)13/h3-4,7,11H,2,5-6,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSDKDLFVRJLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=C(C=C(C=C1)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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